Adoprazine
Adoprazine
Adoprazine, a potential atypical antipsychotic bearing potent D2 receptor antagonist and 5-HT1A receptor agonist properties.IC50 Value: N/ATarget: Dopamine Receptor; 5-HT ReceptorAdoprazine is a full 5-HT1A receptor agonist and full D2/3 receptor antagonist possessing characteristics of an atypical antipsychotic, representing a potential novel treatment for schizophrenia.
Brand Name:
Vulcanchem
CAS No.:
222551-17-9
VCID:
VC0003925
InChI:
InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2
SMILES:
C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5
Molecular Formula:
C24H24FN3O2
Molecular Weight:
405.5 g/mol
Adoprazine
CAS No.: 222551-17-9
Inhibitors
VCID: VC0003925
Molecular Formula: C24H24FN3O2
Molecular Weight: 405.5 g/mol
CAS No. | 222551-17-9 |
---|---|
Product Name | Adoprazine |
Molecular Formula | C24H24FN3O2 |
Molecular Weight | 405.5 g/mol |
IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine |
Standard InChI | InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2 |
Standard InChIKey | IUVSEUFHPNITEQ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 |
Canonical SMILES | C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 |
Description | Adoprazine, a potential atypical antipsychotic bearing potent D2 receptor antagonist and 5-HT1A receptor agonist properties.IC50 Value: N/ATarget: Dopamine Receptor; 5-HT ReceptorAdoprazine is a full 5-HT1A receptor agonist and full D2/3 receptor antagonist possessing characteristics of an atypical antipsychotic, representing a potential novel treatment for schizophrenia. |
Synonyms | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-((5-(4-fluorophenyl)-3-pyridinyl)methyl)piperazine SLV 313 SLV-313 SLV313 |
Reference | [1]. Auclair AL, Kleven MS, Barret-Grévoz C, Barreto M, Newman-Tancredi A, Depoortère R. Differences among conventional, atypical and novel putative D(2)/5-HT(1A) antipsychotics on catalepsy-associated behaviour in cynomolgus monkeys. Behav Brain Res. 2009 Nov 5;203(2):288-95. [2]. Lange JH, Reinders JH, Tolboom JT, Glennon JC, Coolen HK, Kruse CG.Principal component analysis differentiates the receptor binding profiles of three antipsychotic drug candidates from current antipsychotic drugs. J Med Chem. 2007 Oct 18;50(21):5103-8. [3]. McCreary AC, Glennon JC, Ashby CR Jr, Meltzer HY, Li Z, Reinders JH, Hesselink MB, Long SK, Herremans AH, van Stuivenberg H, Feenstra RW, Kruse CG. SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4- [5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug. Neuropsychopharmacology. 2007 Jan;32(1):78-94. [4]. Feenstra RW, van den Hoogenband A, Stroomer CN, van Stuivenberg HH, Tulp MT, Long SK, van der Heyden JA, Kruse CG. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chem Pharm Bull (Tokyo). 2006 Sep;54(9):1326-30. [5]. Cosi C, Carilla-Durand E, Assié MB, Ormiere AM, Maraval M, Leduc N, Newman-Tancredi A. Partial agonist properties of the antipsychotics SSR181507, aripiprazole and bifeprunox at dopamine D2 receptors: G protein activation and prolactin release. Eur J Pharmacol. 2006 Mar 27;535(1-3):135-44. |
PubChem Compound | 9887537 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume